7-Methoxy-1-methyl-2-tetralone
Overview
Description
7-Methoxy-1-methyl-2-tetralone is an organic compound with the molecular formula C12H14O2. It is a derivative of tetralone, featuring a methoxy group at the 7th position and a methyl group at the 1st position. This compound is of significant interest in the field of organic chemistry due to its role as an intermediate in the synthesis of various pharmacologically active molecules, including opioid analgesics like dezocine .
Mechanism of Action
Target of Action
7-Methoxy-1-methyl-2-tetralone is an important intermediate in the synthesis of the opioid analgesic drug, Dezocine . Dezocine is an analgesic agent with both opioid agonist and antagonist activity . It plays a vital role in the treatment of moderate to severe pain resulting from surgeries or cancer .
Mode of Action
Dezocine acts on opioid receptors in the central nervous system, producing analgesic effects .
Biochemical Pathways
The synthesis of this compound involves several steps. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .
Pharmacokinetics
The continuous-flow synthesis of this compound has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests that the compound can be efficiently produced and may have good bioavailability.
Result of Action
The primary result of the action of this compound is the production of Dezocine, an opioid analgesic. Dezocine has been shown to effectively treat moderate to severe pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the continuous-flow synthesis of this compound has been shown to offer significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
Biochemical Analysis
Biochemical Properties
It is known to be an essential intermediate in the synthesis of Dezocine , indicating that it may interact with various enzymes, proteins, and other biomolecules during this process
Cellular Effects
Studies on the cellular effects of 7-Methoxy-1-methyl-2-tetralone are limited. Research has shown that it can induce apoptosis and suppress cell proliferation and migration in Hepatocellular Carcinoma (HCC) cells . It influences cell function by regulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves suppression of c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells . This suggests that it exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound can inhibit the proliferation of HepG2 cells in a time- and concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-2-tetralone typically involves the methylation of 7-Methoxy-2-tetralone. One common method includes the use of methyl iodide and a base such as N,N-diisopropylethylamine in dichloromethane. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature, resulting in the formation of this compound with a high yield .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis involves the use of coiled flow reactors and can achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like methyl iodide and bases such as N,N-diisopropylethylamine are used for methylation reactions.
Major Products
The major products formed from these reactions include various derivatives of tetralone, such as alcohols, ketones, and substituted tetralones.
Scientific Research Applications
7-Methoxy-1-methyl-2-tetralone is widely used in scientific research due to its role as an intermediate in the synthesis of pharmacologically active compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-tetralone: A precursor in the synthesis of 7-Methoxy-1-methyl-2-tetralone.
6-Methoxy-1-tetralone: Another methoxy-substituted tetralone with different substitution patterns.
5-Methoxy-1-tetralone: Similar structure but with the methoxy group at the 5th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of certain pharmacologically active compounds. Its high yield and purity in continuous-flow synthesis further enhance its significance in industrial applications .
Properties
IUPAC Name |
7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIWPPSNJSVFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305388 | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-23-5 | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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